
2-Nitroazobenzene chemical structure and
properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 2-Nitroazobenzene

Cat. No.: B8693682 Get Quote

An In-depth Technical Guide to 2-
Nitroazobenzene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and reactivity of 2-Nitroazobenzene, a key molecule in the development of photoresponsive

materials and a versatile synthetic intermediate.

Core Chemical Identity and Structure
2-Nitroazobenzene, with the IUPAC name (E)-(2-nitrophenyl)(phenyl)diazene, is an aromatic

azo compound. Its structure features a diazene bridge (-N=N-) connecting a phenyl group and

a 2-nitrophenyl group. The presence of the ortho-nitro group significantly influences its

electronic properties, photochemical behavior, and reactivity.

Table 1: Chemical Identifiers for 2-Nitroazobenzene
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Identifier Value Citation

IUPAC Name (2-nitrophenyl)-phenyldiazene [1]

Synonyms
o-nitroazobenzene, (2-

nitrophenyl)phenyldiazene
[1]

CAS Number 37790-23-1 [1][2]

Molecular Formula C₁₂H₉N₃O₂ [1]

Molecular Weight 227.22 g/mol [1]

InChI Key
DSZOTMKIKJOOPG-

UHFFFAOYSA-N
[2]

Physicochemical and Spectroscopic Properties
Quantitative physical data such as melting point, boiling point, and solubility for 2-
Nitroazobenzene are not consistently reported in publicly available databases.[1] However, its

spectroscopic properties can be predicted based on its constituent functional groups.

Table 2: Summary of Physicochemical and Spectroscopic Properties
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Property
Description / Expected
Values

Citation

Physical State
Expected to be a crystalline

solid.

Solubility

Expected to be soluble in

common organic solvents and

insoluble in water.

UV-Vis Spectroscopy

Used to monitor the reversible

trans ⇌ cis photoisomerization

by observing changes in

absorption bands.[2] Azo

compounds typically exhibit

strong π-π* transitions and

weaker n-π* transitions.[3]

IR Spectroscopy

Expected to show strong

characteristic peaks for the

nitro group (asymmetric

stretch: 1550-1475 cm⁻¹,

symmetric stretch: 1360-1290

cm⁻¹) and bands for aromatic

C-H and C=C bonds.[2][4]

¹H & ¹³C NMR

Spectra would show signals in

the aromatic region (approx.

7.0-8.5 ppm for ¹H). The

protons and carbons on the

nitrophenyl ring are expected

to be further downfield due to

the electron-withdrawing effect

of the NO₂ group.[5]

Synthesis and Experimental Protocols
The most common and established method for synthesizing 2-Nitroazobenzene is through a

diazotization-azo coupling reaction.[2] This involves the conversion of 2-nitroaniline into a
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diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-

rich aromatic partner like benzene.

This protocol is a representative procedure based on established methods for diazotization and

azo coupling reactions.

Materials:

2-Nitroaniline

Sodium Nitrite (NaNO₂)

Concentrated Hydrochloric Acid (HCl)

Benzene

Sodium Hydroxide (NaOH)

Ice

Ethanol (for recrystallization)

Procedure:

Diazotization of 2-Nitroaniline:

In a beaker, dissolve a specific molar amount of 2-nitroaniline in a solution of concentrated

HCl and water.

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess).

Maintain the temperature below 5 °C throughout the addition.

Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure the complete

formation of the 2-nitrobenzenediazonium chloride salt. The solution should be used

immediately in the next step.
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Azo Coupling:

In a separate reaction vessel, prepare a solution of benzene in an appropriate solvent

system. To facilitate the reaction with the water-soluble diazonium salt, a basic aqueous

solution (e.g., NaOH solution) is typically used to activate the coupling partner.

Cool this solution to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution from Step 1 to the cold benzene solution with

vigorous stirring.

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a

colored precipitate indicates the progress of the reaction.

Work-up and Purification:

Once the reaction is complete, isolate the crude 2-Nitroazobenzene product by vacuum

filtration.

Wash the solid product with cold water to remove any unreacted salts.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to

yield the final product.

Dry the purified crystals under vacuum.

Caption: General workflow for the synthesis of 2-Nitroazobenzene.

Key Reactions and Applications
2-Nitroazobenzene is a valuable molecule due to its photoresponsive nature and its utility as a

synthetic building block.

A defining characteristic of azobenzenes, including the 2-nitro derivative, is their ability to

undergo reversible isomerization between the more stable trans (E) isomer and the metastable

cis (Z) isomer upon irradiation with light of specific wavelengths. This property is the foundation

for its use in molecular switches, optical data storage, and other light-responsive systems.[2]

Caption: Reversible photoisomerization of 2-Nitroazobenzene.
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The nitro group is a versatile functional handle that can be readily reduced to an amino group (-

NH₂) using methods like catalytic hydrogenation or certain electrochemical techniques.[2] The

resulting 2-aminoazobenzene is a valuable precursor for synthesizing other complex

molecules.

2-Nitroazobenzene serves as a key substrate in advanced synthetic transformations. For

instance, it can undergo a molybdenum-catalyzed deoxygenative heterocyclization. This

reaction facilitates the double deoxygenation of the nitro group and subsequent cyclization to

form 2-aryl-2H-benzo[d]triazoles, which are important heterocyclic structures in medicinal

chemistry and materials science. This method is noted for its tolerance of various functional

groups and its scalability.[2]

Caption: Molybdenum-catalyzed synthesis of benzotriazoles.

Safety and Handling
2-Nitroazobenzene is classified as a hazardous substance and requires careful handling in a

laboratory setting.

Table 3: GHS Hazard and Precautionary Information
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Category Statement Citation

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[1]

Precautionary

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/eye protection/face

protection.P302+P352: IF ON

SKIN: Wash with plenty of

soap and

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[1]

Incompatibilities Strong oxidizing agents. [1]

Decomposition

Hazardous decomposition

products include carbon oxides

and nitrogen oxides upon

combustion.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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